molecular formula C24H23BrN2O2 B400610 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide

3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide

Cat. No.: B400610
M. Wt: 451.4g/mol
InChI Key: ZLSLNZRFSAAAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide typically involves multiple steps, including the bromination of benzene derivatives and subsequent amide formation. One common synthetic route is as follows:

    Bromination: The starting material, a benzene derivative, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom.

    Amide Formation: The brominated benzene derivative is then reacted with 3-aminophenyl-4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation of the tert-butyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzamide: A simpler analog with a bromine atom at the ortho position.

    4-bromo-N-(tert-butyl)benzamide: Contains a bromine atom and a tert-butyl group but lacks the complex amide linkage.

    4-bromo-3-methylaniline: Features a bromine atom and a methyl group on an aniline ring.

Uniqueness

3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the benzoyl amide linkage differentiates it from simpler analogs, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C24H23BrN2O2

Molecular Weight

451.4g/mol

IUPAC Name

3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C24H23BrN2O2/c1-24(2,3)18-12-10-16(11-13-18)22(28)26-20-8-5-9-21(15-20)27-23(29)17-6-4-7-19(25)14-17/h4-15H,1-3H3,(H,26,28)(H,27,29)

InChI Key

ZLSLNZRFSAAAKM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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